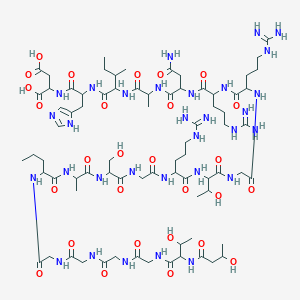
PKI (5-24), PKA Inhibitor
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
PKI (5-24) is synthesized through solid-phase peptide synthesis, a method that allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The synthesis involves the following steps:
Resin Loading: The first amino acid is attached to a solid resin.
Deprotection and Coupling: The amino acid’s protecting group is removed, and the next amino acid is coupled to the growing chain using coupling reagents like N,N’-diisopropylcarbodiimide and hydroxybenzotriazole.
Cleavage and Purification: The completed peptide is cleaved from the resin and purified using high-performance liquid chromatography.
Industrial Production Methods
Industrial production of PKI (5-24) follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The process involves rigorous quality control measures to ensure the purity and activity of the final product .
化学反应分析
Types of Reactions
PKI (5-24) primarily undergoes peptide bond formation and cleavage reactions during its synthesis and degradation. It does not typically participate in oxidation, reduction, or substitution reactions under physiological conditions.
Common Reagents and Conditions
Coupling Reagents: N,N’-diisopropylcarbodiimide, hydroxybenzotriazole
Cleavage Reagents: Trifluoroacetic acid, water, and scavengers like triisopropylsilane
Major Products Formed
The major product formed is the PKI (5-24) peptide itself. During degradation, smaller peptide fragments and individual amino acids are produced .
科学研究应用
PKI (5-24) has a wide range of applications in scientific research:
Chemistry: Used as a tool to study the specificity and mechanism of Protein Kinase A inhibition.
Biology: Employed in cellular studies to investigate the role of Protein Kinase A in various signaling pathways.
Medicine: Explored as a potential therapeutic agent for diseases involving dysregulated Protein Kinase A activity, such as certain cancers and cardiovascular diseases
Industry: Utilized in the development of kinase inhibitors and other peptide-based therapeutics.
作用机制
PKI (5-24) exerts its effects by binding to the catalytic subunit of Protein Kinase A, displacing the regulatory subunit, and thereby inhibiting the enzyme’s activity. This binding occurs at the enzyme’s active site, where the peptide mimics the natural substrate, leading to competitive inhibition .
相似化合物的比较
Similar Compounds
PKI (6-22) amide: Another peptide inhibitor of Protein Kinase A with similar inhibitory properties.
Full-length PKIα: The naturally occurring inhibitor protein from which PKI (5-24) is derived.
Uniqueness
PKI (5-24) is unique due to its high specificity and potency as a Protein Kinase A inhibitor. Its synthetic nature allows for precise control over its structure and activity, making it a valuable tool in research and potential therapeutic applications .
属性
IUPAC Name |
2-[[2-[[2-[2-[[4-amino-2-[[5-carbamimidamido-2-[[5-carbamimidamido-2-[[2-[[2-[[5-carbamimidamido-2-[[2-[[3-hydroxy-2-[2-[2-[[2-[[2-[[2-[[2-[[3-hydroxy-2-(3-hydroxybutanoylamino)butanoyl]amino]acetyl]amino]acetyl]amino]acetyl]amino]acetyl]amino]pentanoylamino]propanoylamino]propanoyl]amino]acetyl]amino]pentanoyl]amino]-3-hydroxybutanoyl]amino]acetyl]amino]pentanoyl]amino]pentanoyl]amino]-4-oxobutanoyl]amino]propanoylamino]-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]butanedioic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C76H129N31O28/c1-9-14-41(97-54(117)29-90-52(115)27-88-51(114)26-89-53(116)28-92-70(131)59(38(7)110)105-50(113)21-35(4)109)64(125)95-36(5)61(122)104-48(32-108)63(124)91-30-55(118)99-43(16-12-19-86-75(80)81)67(128)107-60(39(8)111)71(132)93-31-56(119)98-42(15-11-18-85-74(78)79)65(126)100-44(17-13-20-87-76(82)83)66(127)101-46(23-49(77)112)68(129)96-37(6)62(123)106-58(34(3)10-2)72(133)102-45(22-40-25-84-33-94-40)69(130)103-47(73(134)135)24-57(120)121/h25,33-39,41-48,58-60,108-111H,9-24,26-32H2,1-8H3,(H2,77,112)(H,84,94)(H,88,114)(H,89,116)(H,90,115)(H,91,124)(H,92,131)(H,93,132)(H,95,125)(H,96,129)(H,97,117)(H,98,119)(H,99,118)(H,100,126)(H,101,127)(H,102,133)(H,103,130)(H,104,122)(H,105,113)(H,106,123)(H,107,128)(H,120,121)(H,134,135)(H4,78,79,85)(H4,80,81,86)(H4,82,83,87) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMQOQHIYLVUTJA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C(=O)NC(C)C(=O)NC(CO)C(=O)NCC(=O)NC(CCCNC(=N)N)C(=O)NC(C(C)O)C(=O)NCC(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC(=O)N)C(=O)NC(C)C(=O)NC(C(C)CC)C(=O)NC(CC1=CN=CN1)C(=O)NC(CC(=O)O)C(=O)O)NC(=O)CNC(=O)CNC(=O)CNC(=O)CNC(=O)C(C(C)O)NC(=O)CC(C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C76H129N31O28 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1925.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-(2,6-dichlorophenyl)-6-[[4-(2-hydroxyethoxy)phenyl]methyl]-3-propan-2-yl-2H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B8101076.png)
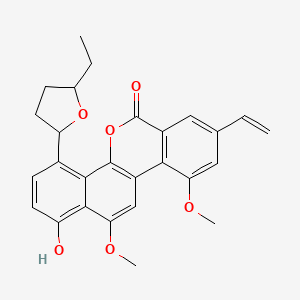
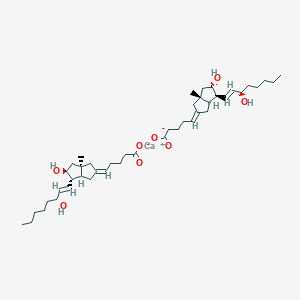
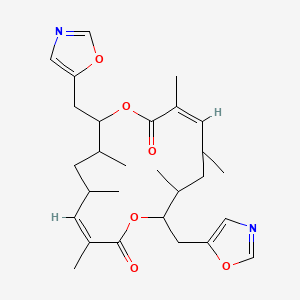
![2-Ethyl-3-formyl-N-{4-[(1,3-thiazol-2-yl)sulfamoyl]phenyl}-1-benzofuran-6-sulfonamide](/img/structure/B8101107.png)
![17-(Hydroxymethyl)-12-methyl-8-oxapentacyclo[14.2.1.0^{1,13}.0^{4,12}.0^{5,9}]nonadeca-5(9),6,10-trien-17-ol](/img/structure/B8101115.png)
![(E)-7-[(3aS,4S,7aS)-4-butyl-2,5-dioxo-3,3a,4,6,7,7a-hexahydro-1H-inden-1-yl]hept-5-enoic acid](/img/structure/B8101123.png)
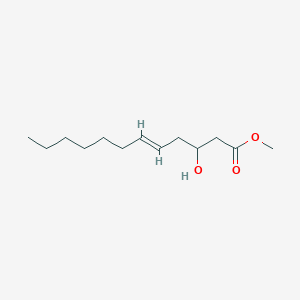
![(E)-7-[(3R)-3-[(E)-3-hydroxyoct-1-enyl]-2-bicyclo[3.1.1]heptanyl]hept-5-enoic acid](/img/structure/B8101138.png)
![sodium;(6Z)-6-[5-hydroxy-4-[(1E,5E)-3-hydroxyocta-1,5-dienyl]-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-ylidene]hexanoate](/img/structure/B8101154.png)
![2-hydroxy-3-[(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienyl]chromen-4-one](/img/structure/B8101162.png)
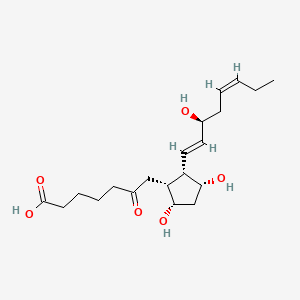
![[3-Hexadecanoyloxy-2-(9-oxononanoyloxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B8101184.png)
![(6Z)-4-ethyl-3-methoxy-6-[4-(4-methoxyphenyl)-2H-1,2-oxazol-5-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B8101189.png)
